![molecular formula C17H12ClN3O B3874644 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3874644.png)
3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
Overview
Description
3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biochemistry. This compound is a member of the acrylonitrile family and has a unique structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile are diverse and depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to regulate the levels of certain hormones and neurotransmitters in the body, leading to various physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is its versatility in various lab experiments. It can be used as a reagent in the synthesis of other compounds, as a tool to study the mechanism of action of various enzymes and proteins, and as a therapeutic agent in the treatment of various diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases. Another direction is to explore the synthesis of new compounds based on the structure of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile and their potential applications in various fields. Additionally, the study of the toxicity and safety profile of this compound will be essential for its further development and use.
Scientific Research Applications
The unique structure of 3-(2-chlorophenyl)-3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile makes it an interesting subject of study in various scientific fields. In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In chemistry, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been used to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
(Z)-3-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-21-15-9-5-4-8-14(15)20-17(21)12(10-19)16(22)11-6-2-3-7-13(11)18/h2-9,22H,1H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRLKSCVHNFKB-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=CC=C3Cl)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=CC=C3Cl)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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